Mercury(II) thiocyanate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

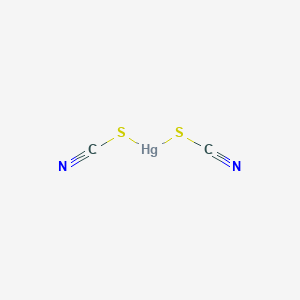

分子式 |

C2HgN2S2 |

|---|---|

分子量 |

316.8 g/mol |

IUPAC名 |

dithiocyanatomercury |

InChI |

InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChIキー |

GBZANUMDJPCQHY-UHFFFAOYSA-L |

正規SMILES |

C(#N)S[Hg]SC#N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Mercury(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) thiocyanate (B1210189) (Hg(SCN)₂) is an inorganic coordination compound that has garnered significant interest due to its unique chemical properties, most notably its dramatic thermal decomposition.[1] Historically known for its use in the "Pharaoh's Serpent" pyrotechnic demonstration, this compound also finds applications in chemical analysis.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, molecular and crystal structure, synthesis, and key reactions of Mercury(II) thiocyanate, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white, odorless, and crystalline powder.[1][3] It is sparingly soluble in water but exhibits solubility in dilute hydrochloric acid, potassium cyanide solutions, and ammonia.[1][4] The compound is thermally unstable, undergoing decomposition upon heating.[5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | Hg(SCN)₂ | [1] |

| Molar Mass | 316.755 g/mol | [1] |

| Appearance | White monoclinic powder | [1] |

| Odor | Odorless | [1] |

| Density | 3.71 g/cm³ (solid) | [1] |

| Melting Point | 165 °C (329 °F; 438 K) (decomposes) | [1] |

| Solubility in water | 0.069 g/100 mL | [1] |

| Magnetic Susceptibility (χ) | -96.5·10⁻⁶ cm³/mol | [1] |

| LD₅₀ (rat, oral) | 46 mg/kg | [1] |

Molecular and Crystal Structure

This compound adopts a polymeric structure. The Hg²⁺ centers are linearly coordinated to two sulfur atoms from the thiocyanate ligands, with a characteristic Hg-S bond distance of 2.381 Å.[1] Additionally, there are four weak Hg²⁺---N interactions with a longer distance of 2.81 Å, completing the coordination sphere of the mercury atom.[1] This arrangement leads to a three-dimensional network structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through a precipitation reaction involving a soluble mercury(II) salt and a thiocyanate salt.[1] The low solubility of this compound in water drives the reaction to completion.[1]

Experimental Protocol: Precipitation Method

This protocol details the synthesis of this compound from mercury(II) nitrate (B79036) and potassium thiocyanate.[4][6]

Materials:

-

Mercury(II) nitrate hemihydrate (Hg(NO₃)₂ · 0.5H₂O)

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

Nitric acid (HNO₃)

-

Ferric chloride solution (indicator)

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Dissolve 59 g of mercury(II) nitrate hemihydrate in 1000 mL of distilled water. Add a small amount of nitric acid to prevent the formation of basic mercury salts.[6]

-

To this solution, add 10 drops of ferric chloride solution to act as an indicator.[6]

-

In a separate beaker, prepare a solution of 25 g of potassium thiocyanate in 500 mL of distilled water.[6]

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while constantly stirring.[6]

-

Continue the addition until a persistent red color, due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex, is observed.[6]

-

The white precipitate of this compound will form. Collect the precipitate by filtration.[4]

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the collected this compound, preferably in open air or in a desiccator, avoiding high temperatures to prevent decomposition.[4]

Reaction: Hg(NO₃)₂ + 2 KSCN → Hg(SCN)₂ (s) + 2 KNO₃[1]

Chemical Reactions and the "Pharaoh's Serpent"

The most notable chemical property of this compound is its exothermic decomposition upon heating, famously known as the "Pharaoh's Serpent" experiment.[1] When ignited, the compound undergoes a complex series of reactions, producing a large, serpent-like mass of solid material.[7]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process involving the formation of several products. The initial decomposition yields mercury(II) sulfide, carbon disulfide, and carbon nitride.[4][7] The subsequent combustion of carbon disulfide and decomposition of other intermediates contribute to the dramatic expansion.

Caption: Thermal decomposition pathway of this compound.

The primary solid product, a yellow-brown porous material, is mainly composed of graphitic carbon nitride (C₃N₄).[8] The gases produced, including carbon dioxide, sulfur dioxide, and nitrogen, cause the solid to expand into the characteristic snake-like form.[7][8]

Applications in Chemical Analysis

Beyond its pyrotechnic display, this compound is utilized in the quantitative analysis of chloride ions in aqueous solutions.[1] In this method, the addition of mercury thiocyanate to a solution containing chloride ions leads to the formation of the more stable mercury(II) chloride. This liberates thiocyanate ions, which then react with ferric ions (Fe³⁺) to form a intensely colored iron(III) thiocyanate complex. The concentration of this complex, and thus the original chloride ion concentration, can be determined spectrophotometrically by measuring its absorbance at around 450 nm.[1]

Safety and Handling

This compound is highly toxic by ingestion, inhalation, and skin contact.[1] It is a neurotoxin and can cause severe damage to the kidneys. The thermal decomposition of this compound releases toxic mercury vapor and other hazardous gases.[3] Therefore, all experiments involving this compound, especially its thermal decomposition, must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Disposal: Due to its high toxicity and environmental hazard, waste this compound and its decomposition products must be disposed of as hazardous waste according to local regulations. One method of neutralization involves converting it to the less toxic mercury(II) sulfide.[4]

Conclusion

This compound is a compound with a rich history and fascinating chemical properties. Its well-defined structure and reactivity, particularly its dramatic thermal decomposition, make it a subject of both academic interest and practical application in analytical chemistry. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher or scientist working with this compound. This guide has provided a comprehensive technical overview to serve as a valuable resource for professionals in the fields of chemistry, materials science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. iflscience.com [iflscience.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Mercuric thiocyanate | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Black snake (firework) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Laboratory Synthesis of Mercury(II) Thiocyanate from Mercuric Nitrate

For Researchers, Scientists, and Drug Development Professionals

Document ID: MHTS-TN-20251221 Version: 1.0 Abstract: This technical guide provides a detailed protocol for the synthesis of Mercury(II) thiocyanate (B1210189) (Hg(SCN)₂) via a precipitation reaction utilizing mercuric nitrate (B79036) and potassium thiocyanate. The document covers the chemical principles, necessary reagents, a step-by-step experimental procedure, safety and handling protocols, and relevant quantitative data. A graphical representation of the experimental workflow is also included to provide a clear, visual summary of the process.

Introduction

Mercury(II) thiocyanate, with the chemical formula Hg(SCN)₂, is an inorganic coordination compound appearing as a white, odorless powder.[1][2] It is well-known for its dramatic thermal decomposition, where it expands into a large, serpent-like ash, a reaction commonly known as the "Pharaoh's Serpent".[1][3] The synthesis of this compound is typically achieved through a straightforward precipitation reaction in an aqueous solution.[4]

The primary method involves the reaction of a soluble mercury(II) salt, such as mercury(II) nitrate (Hg(NO₃)₂), with a soluble thiocyanate salt, like potassium thiocyanate (KSCN).[1] Due to the very low solubility of this compound in water, it readily precipitates upon the mixing of the reactant solutions.[1][3] The balanced chemical equation for this reaction is:

Hg(NO₃)₂(aq) + 2 KSCN(aq) → Hg(SCN)₂(s) + 2 KNO₃(aq) [1][3]

This guide presents a standardized laboratory procedure for this synthesis, emphasizing safety, purity, and yield.

Safety and Hazard Information

Extreme caution must be exercised throughout this procedure. All mercury compounds are highly toxic.

-

Toxicity: this compound and its precursors are extremely toxic if ingested, inhaled, or absorbed through the skin.[2][5][6] The oral LD50 for rats is 46 mg/kg.[1][3][5]

-

Irritation: The compound is a severe irritant to the skin, eyes, and respiratory tract.[2][6]

-

Systemic Effects: Chronic exposure can lead to severe damage to the central nervous system, kidneys, and liver.[5][6]

-

Thermal Decomposition Hazards: When heated to decomposition (above 165 °C), it produces highly toxic and corrosive fumes, including mercury vapor, nitrogen oxides, sulfur oxides, and hydrogen cyanide.[2][5][6] The reaction is exothermic.[1][2]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and nitrile gloves must be worn. All operations should be conducted within a certified fume hood.

-

Waste Disposal: All mercury-containing waste is hazardous. It should be collected in a designated, sealed container. A common method for neutralization is to convert the mercury compounds into the more stable and less toxic mercury(II) sulfide (B99878) (HgS) before collection by a certified hazardous waste disposal service.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Hg(SCN)₂ | [3] |

| Molar Mass | 316.755 g/mol | [1] |

| Appearance | White monoclinic powder | [1] |

| Density | 3.71 g/cm³ | [1][3] |

| Melting Point | 165 °C (decomposes) | [1][2][3] |

| Solubility in Water | 0.069 g/100 mL | [1] |

Table 2: Toxicity Data for this compound

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 46 mg/kg | [1][3][5] |

| Oral LD50 | Mouse | 24.5 mg/kg | [5] |

| Dermal LD50 | Rat | 685 mg/kg | [5] |

Table 3: Example Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Volume of Water | Reference |

| Mercury(II) Nitrate Hemihydrate (Hg(NO₃)₂·0.5H₂O) | 333.61 | 59 g | 1000 mL | [7] |

| Potassium Thiocyanate (KSCN) | 97.18 | 25 g | 500 mL | [7] |

Experimental Protocol

This protocol is adapted from established laboratory methods.[7][8]

Materials and Reagents

-

Mercury(II) nitrate hemihydrate (Hg(NO₃)₂·0.5H₂O)

-

Potassium thiocyanate (KSCN)

-

Concentrated Nitric Acid (HNO₃)

-

Ferric chloride (FeCl₃) solution (optional, as indicator)

-

Distilled or deionized water

-

Beakers (2 L, 1 L)

-

Graduated cylinders

-

Glass stirring rod

-

Büchner funnel and flask

-

Filter paper

-

Wash bottle

-

Drying oven or desiccator

Preparation of Reactant Solutions

-

Solution A (Mercury(II) Nitrate): In a 2 L beaker, dissolve 59 g of mercury(II) nitrate hemihydrate in 1000 mL of distilled water.[7] Add a few drops of concentrated nitric acid to the water before adding the salt to prevent the formation of insoluble basic mercury salts.[7][8] Stir until the solid is completely dissolved.

-

Solution B (Potassium Thiocyanate): In a 1 L beaker, dissolve 25 g of potassium thiocyanate in 500 mL of distilled water.[7] Stir until a clear solution is obtained.

Precipitation of this compound

-

Place the beaker containing Solution A on a magnetic stir plate and begin stirring at a moderate rate.

-

Slowly add Solution B to Solution A dropwise using a burette or dropping funnel.[7] A dense white precipitate of this compound will form immediately.[3][9] A rapid addition can lead to the formation of impurities.[10]

-

(Optional Indicator Method): Add 10 drops of ferric chloride solution to Solution A before titration. Add Solution B until a faint, persistent red color from the formation of [Fe(SCN)(H₂O)₅]²⁺ is observed, indicating a slight excess of thiocyanate.[7]

-

Continue stirring the mixture for 10-15 minutes after the addition is complete to ensure the reaction goes to completion.

Isolation and Purification

-

Allow the precipitate to settle to the bottom of the beaker.

-

Set up a Büchner funnel with an appropriate grade of filter paper for vacuum filtration.

-

Carefully decant the supernatant liquid, then transfer the white precipitate to the funnel.

-

Wash the precipitate several times with small portions of distilled water to remove the soluble potassium nitrate byproduct.[8]

-

Dry the collected this compound. This can be done by leaving it in a desiccator or by gently heating it in a drying oven at a temperature well below its decomposition point (e.g., 60-70 °C). Avoid strong heat.[3] The expected yield is approximately 80% after purification.[8]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mercuric thiocyanate | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. prepchem.com [prepchem.com]

- 8. MERCURIC THIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Fiery Serpent: An In-depth Technical Guide to the Thermal Decomposition of Mercury(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of Mercury(II) thiocyanate (B1210189), Hg(SCN)₂, a process famously known for the dramatic "Pharaoh's Serpent" demonstration. This document delves into the multi-stage decomposition pathway, the characterization of its products, and the experimental protocols utilized to elucidate this complex inorganic reaction. The information presented herein is vital for researchers in materials science, chemistry, and toxicology, providing insights into the high-temperature behavior of mercury compounds.

Core Decomposition Mechanism

The thermal decomposition of Mercury(II) thiocyanate is an exothermic process that initiates upon heating, with a notable acceleration above 165°C[1][2]. The reaction is complex and proceeds through several stages, leading to a voluminous, serpent-like ash composed primarily of a carbon nitride polymer.

The primary decomposition reaction can be summarized as follows:

2 Hg(SCN)₂ (s) → 2 HgS (s) + CS₂ (g) + C₃N₄ (s) [1]

This initial solid-state decomposition yields three main products: solid Mercury(II) sulfide (B99878) (HgS), gaseous carbon disulfide (CS₂), and a solid carbon nitride (C₃N₄) polymer[1]. The rapid evolution of gaseous carbon disulfide is a key factor in the expansion of the solid residue, creating the characteristic "serpent" effect.

In the presence of an oxidant such as air, the initial decomposition products undergo further reactions:

-

Combustion of Carbon Disulfide: The flammable carbon disulfide gas ignites, producing carbon dioxide and sulfur dioxide. CS₂ (g) + 3 O₂ (g) → CO₂ (g) + 2 SO₂ (g) [3]

-

Decomposition of Carbon Nitride: At higher temperatures, the carbon nitride polymer further decomposes into nitrogen gas and cyanogen (B1215507) gas. 2 C₃N₄ (s) → 3 (CN)₂ (g) + N₂ (g) [3]

-

Oxidation of Mercury(II) Sulfide: The Mercury(II) sulfide produced can also oxidize at elevated temperatures in the presence of air, yielding elemental mercury vapor and sulfur dioxide. HgS (s) + O₂ (g) → Hg (g) + SO₂ (g) [3]

It is important to note that the carbon nitride, C₃N₄, is a simplified representation. The actual solid residue is a more complex, amorphous material that may contain other elements and structural motifs[4].

Quantitative Decomposition Data

| Temperature Range (°C) | Decomposition Stage | Gaseous Products Evolved | Theoretical Mass Loss (%) |

| < 230 | Initial Decomposition | - | - |

| 230 - 325 | Primary Decomposition | (CN)₂ | ~5.0% |

| 330 - 525 | Secondary Decomposition | CS₂, (CN)₂, N₂ | ~75.0% |

| > 530 | Final Decomposition & Sublimation | Hg | ~11.0% |

Note: This data is based on the thermal decomposition of Cobalt Mercury Thiocyanate and should be considered as an illustrative model for the decomposition of this compound. The exact temperature ranges and mass loss percentages for Hg(SCN)₂ may vary.[5]

Experimental Protocols

The elucidation of the thermal decomposition mechanism of inorganic compounds like this compound relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer, often coupled with a differential scanning calorimeter (TGA-DSC).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1000 °C).

-

A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent premature oxidation.

-

The TGA instrument records the mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample relative to a reference.

-

The resulting TGA curve shows stepwise mass losses corresponding to the evolution of gaseous products, and the DSC curve indicates whether these processes are endothermic or exothermic.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the decomposition at different temperatures.

Methodology:

-

The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

TGA-MS: The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of species such as CS₂, (CN)₂, N₂, SO₂, and CO₂.

-

TGA-FTIR: The infrared spectrometer measures the absorption of infrared radiation by the evolved gases, providing characteristic spectra that allow for the identification of functional groups and specific molecules.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of the decomposition.

Methodology:

-

Samples of this compound are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA.

-

The solid residues are then cooled to room temperature and finely ground.

-

The powdered samples are analyzed using an X-ray diffractometer.

-

The instrument directs a beam of X-rays onto the sample, and the diffraction pattern is recorded.

-

The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique "fingerprint" for each crystalline phase.

-

By comparing the experimental diffraction patterns with standard reference patterns (e.g., from the ICDD database), the crystalline components of the residue, such as HgS, can be identified.

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical flow of the thermal decomposition process and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Solubility of Mercury(II) Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mercury(II) thiocyanate (B1210189) (Hg(SCN)₂) in various organic solvents. Due to the compound's hazardous nature and specialized applications, quantitative solubility data in organic solvents is not extensively available in public literature. This guide compiles the existing data and offers detailed experimental protocols for researchers to determine solubility in their laboratories.

Introduction

Mercury(II) thiocyanate is a white crystalline solid that is notoriously known for the "Pharaoh's serpent" reaction upon ignition. Beyond this dramatic decomposition, it serves as a precursor in the synthesis of other mercury compounds and has historical applications in analytical chemistry, particularly for the determination of chloride ions.[1] The solubility of this compound is a critical parameter for its application in synthesis, analytical methods, and potentially in other areas of chemical research. This guide aims to consolidate the available solubility information and provide practical methodologies for its determination.

Solubility Data

The solubility of this compound in organic solvents is generally low. The available quantitative and qualitative data are summarized in the table below. It is important to note the general lack of precise, quantitative solubility data across a broad spectrum of organic solvents in peer-reviewed literature.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes |

| Protic Solvents | ||||

| Water | H₂O | 0.055 | 20 | Also reported as 0.069 g/100 mL at 25°C.[1][2][3] |

| Ethanol | C₂H₅OH | 0.0494 | 20 | Described as slightly soluble.[4] |

| Methanol | CH₃OH | Slightly soluble | N/A | No quantitative data available.[5] |

| Aprotic Solvents | ||||

| Acetone | C₃H₆O | Not available | N/A | |

| Diethyl ether | (C₂H₅)₂O | Slightly soluble | N/A | No quantitative data available.[6] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | N/A | Forms complex species such as Hg(SCN)₃⁻ and Hg(SCN)₄²⁻. Quantitative solubility data is not specified.[7] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Not available | N/A | |

| Benzonitrile | C₇H₅N | Sparingly soluble | N/A | No quantitative data available.[4] |

| Other Solvents | ||||

| Liquid sulfur dioxide | SO₂ | 0.02 | 0 | [4] |

| Liquid ammonia | NH₃ | Very soluble | N/A | [4] |

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound in specific organic solvents for their applications. The following is a generalized protocol for this purpose, which should be performed with strict adherence to safety protocols for handling highly toxic mercury compounds.

3.1. Materials and Equipment

-

This compound: High purity grade.

-

Organic solvent: Anhydrous, high-purity grade.

-

Analytical balance: Accurate to at least 0.1 mg.

-

Vials or test tubes: With tight-fitting caps.

-

Constant temperature bath or incubator.

-

Vortex mixer and/or magnetic stirrer.

-

Filtration system: Syringe filters (e.g., 0.22 µm PTFE) or vacuum filtration assembly.

-

Analytical instrumentation: For quantification of mercury, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or a validated spectrophotometric method.

3.2. Experimental Procedure

The following procedure is a general guideline and may need to be adapted based on the specific solvent and available analytical instrumentation.

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a vial.

-

Add a known volume of the organic solvent to the vial.

-

Tightly cap the vial and place it in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. It is crucial to ensure that no solid is carried over.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., ICP-MS or AAS) to determine the concentration of mercury.

-

Convert the mercury concentration back to the concentration of this compound in the original saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (Concentration of Hg(SCN)₂ in g/mL) / (Density of solvent in g/mL) * 100

-

3.3. Safety Precautions

-

Toxicity: this compound is highly toxic if ingested, inhaled, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Waste Disposal: Dispose of all mercury-containing waste according to institutional and local regulations for hazardous waste.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the application of this compound in various fields necessitates a thorough understanding of its solubility, there is a notable scarcity of quantitative data in organic solvents. This guide provides the currently available information and a robust, generalized protocol for its experimental determination. Researchers are encouraged to contribute to the body of knowledge by publishing their findings on the solubility of this compound in various solvents, which will aid in its safer and more effective use in future applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mercuric thiocyanate | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. This compound [chemister.ru]

- 5. 592-85-8 CAS MSDS (MERCURIC THIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. MERCURIC THIOCYANATE | 592-85-8 [chemicalbook.com]

- 7. An investigation of the equilibrium of this compound complexes in DMF solutions via Raman spectra and factor analysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Mercury(II) Thiocyanate (CAS 592-85-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Mercury(II) thiocyanate (B1210189) (CAS 592-85-8). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for key reactions and analyses are also included, alongside visualizations of reaction pathways and experimental workflows.

Physical and Chemical Data

Mercury(II) thiocyanate is an inorganic compound with the chemical formula Hg(SCN)₂. It presents as a white, odorless powder.[1][2] This compound is notable for its thermal decomposition, which produces a large, serpent-like ash structure, a phenomenon famously known as the "Pharaoh's serpent".[1][3]

Quantitative Physical Properties

| Property | Value | References |

| Molar Mass | 316.755 g/mol | [4] |

| Density | 3.71 g/cm³ (solid) | [1][4] |

| Melting Point | 165 °C (329 °F; 438 K) (decomposes) | [1][3][4] |

| Solubility in water | 0.069 g/100 mL | [1][3] |

| Appearance | White monoclinic powder | [1] |

Quantitative Chemical Properties

| Property | Value | References |

| LD50 (rat, oral) | 46 mg/kg | [1] |

Solubility Data

This compound is slightly soluble in water but displays greater solubility in other media.

| Solvent | Solubility | References |

| Water | 0.069 g/100 mL | [1][3] |

| Dilute hydrochloric acid | Soluble | [1] |

| Potassium cyanide solution | Soluble | [1] |

| Ammonia | Soluble | [1] |

| Alcohol | Slightly soluble | [1] |

| Ether | Slightly soluble | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction.[1][3]

Materials:

-

Mercury(II) nitrate (B79036) (Hg(NO₃)₂)

-

Potassium thiocyanate (KSCN)

-

Distilled water

Procedure:

-

Prepare a solution of mercury(II) nitrate by dissolving it in distilled water.

-

Prepare a separate solution of potassium thiocyanate in distilled water.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously.

-

A white precipitate of this compound will form due to its low solubility.[1]

-

The precipitate is then collected by filtration, washed with distilled water, and dried.

The balanced chemical equation for this reaction is: Hg(NO₃)₂ + 2 KSCN → Hg(SCN)₂ + 2 KNO₃[1][3]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a well-known exothermic reaction.[1]

Materials:

-

This compound powder

-

Heat source (e.g., Bunsen burner)

-

Fume hood

Procedure:

-

Place a small amount of this compound powder on a heat-resistant surface within a fume hood.

-

Apply a direct flame to the powder to initiate the decomposition.

-

Observe the rapid, exothermic reaction that produces a large, coiling, serpent-like solid.[1][3] The flame is typically blue, characteristic of burning carbon disulfide.[1]

The primary decomposition reaction is: 2 Hg(SCN)₂ → 2 HgS + CS₂ + C₃N₄[4]

Quantitative Analysis of Chloride Ions

This compound is utilized in a spectrophotometric method for the determination of chloride ions in aqueous solutions.[1][3]

Principle: Chloride ions displace thiocyanate ions from this compound. In the presence of ferric ions (Fe³⁺), the liberated thiocyanate ions form a intensely colored ferric thiocyanate complex ([Fe(SCN)(H₂O)₅]²⁺), which can be quantified by measuring its absorbance at approximately 450 nm.[1]

Materials:

-

This compound solution

-

Ferric ammonium (B1175870) sulfate (B86663) solution (iron alum) in nitric acid

-

Standard chloride solutions

-

Spectrophotometer

Procedure:

-

To a sample solution containing an unknown concentration of chloride ions, add the ferric ammonium sulfate solution followed by the this compound solution.

-

The chloride ions will react with this compound, releasing thiocyanate ions.

-

The thiocyanate ions then react with the ferric ions to form the colored complex.

-

Measure the absorbance of the solution at 450 nm using a spectrophotometer.[1]

-

The concentration of chloride ions is determined by comparing the absorbance of the sample to a calibration curve prepared from standard chloride solutions.

Visualizations

References

Jöns Jacob Berzelius and the discovery of Mercury(II) thiocyanate

An In-depth Technical Guide to Mercury(II) Thiocyanate (B1210189): From Berzelius's Discovery to Modern Applications

This whitepaper provides a comprehensive overview of Mercury(II) thiocyanate, from its initial synthesis by Jöns Jacob Berzelius to its contemporary applications in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and handling.

Introduction: The Discovery by Jöns Jacob Berzelius

The first synthesis of this compound (Hg(SCN)₂) is attributed to the renowned Swedish chemist Jöns Jacob Berzelius in 1821.[1][2] His work with mercuric oxide and thiocyanic acid laid the foundation for the study of this unique inorganic compound.[1][3] While Berzelius's initial preparation marked the discovery of the substance, it was not until 1866 that Otto Hermes prepared the first pure sample.[1][2] this compound is a white, odorless powder that is sparingly soluble in water.[1][4][5] It is perhaps most famous for the dramatic thermal decomposition reaction known as the "Pharaoh's Serpent," where its ignition produces a large, serpent-like column of ash.[1][2][3]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference.

Table 1: Quantitative Properties of this compound

| Property | Value |

| Molar Mass | 316.755 g/mol [1] |

| Appearance | White monoclinic powder[1] |

| Density | 3.71 g/cm³[1][4] |

| Melting Point | Decomposes at 165 °C (329 °F; 438 K)[1][4] |

| Solubility in water | 0.069 g/100 mL[1] |

| LD50 (rat, oral) | 46 mg/kg[1][4] |

Experimental Protocols for Synthesis

While Berzelius's original synthesis involved the reaction of mercuric oxide with thiocyanic acid (HgO + 2 HSCN → Hg(SCN)₂ + H₂O), the most common and reliable method for preparing this compound today is through a precipitation reaction.[1][3]

Precipitation Method from Mercury(II) Nitrate (B79036) and Potassium Thiocyanate

This procedure details the synthesis of this compound via the reaction of aqueous solutions of mercury(II) nitrate and potassium thiocyanate.

Materials:

-

Mercury(II) nitrate hemihydrate (Hg(NO₃)₂·½H₂O)

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

Nitric acid (HNO₃)

-

Ferric chloride solution (indicator)

Table 2: Reagents for Precipitation Synthesis

| Reagent | Quantity |

| Mercury(II) nitrate hemihydrate | 59 g |

| Potassium thiocyanate | 25 g |

| Distilled water | 1500 mL (1000 mL + 500 mL) |

| Nitric acid | As needed |

| Ferric chloride solution | 10 drops |

Procedure:

-

Dissolve 59 g of mercury(II) nitrate hemihydrate in 1000 mL of distilled water. Add a small amount of nitric acid to prevent the formation of basic salts.[6]

-

To this solution, add 10 drops of ferric chloride solution to act as an indicator.[6]

-

In a separate beaker, dissolve 25 g of potassium thiocyanate in 500 mL of distilled water.[6]

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution with constant stirring.[6]

-

Continue adding the thiocyanate solution until a faint red color from the formation of the iron(III) thiocyanate complex persists, indicating a slight excess of thiocyanate.[6]

-

The white precipitate of this compound will form. Collect the precipitate by filtration.[4]

-

Wash the precipitate with cold distilled water and dry it in a desiccator. Avoid heating, as the compound decomposes at 165 °C.[4]

The "Pharaoh's Serpent" Reaction: Thermal Decomposition

The thermal decomposition of this compound is a well-known chemical demonstration. When heated, the compound undergoes a rapid, exothermic reaction, producing a large, snake-like mass of ash. The primary solid product is carbon nitride (C₃N₄).[7]

The overall reaction is: 2 Hg(SCN)₂(s) → 2 HgS(s) + CS₂(g) + C₃N₄(s)[4]

The carbon disulfide (CS₂) produced is flammable and ignites in the presence of oxygen: CS₂(g) + 3 O₂(g) → CO₂(g) + 2 SO₂(g)[4]

The mercury(II) sulfide (B99878) (HgS) can also react with oxygen to produce toxic mercury vapor: HgS(s) + O₂(g) → Hg(g) + SO₂(g)[4]

Due to the production of highly toxic mercury vapor and other hazardous gases, this experiment should only be performed in a well-ventilated fume hood with appropriate safety precautions.

Application in Analytical Chemistry: Chloride Ion Determination

This compound is utilized in a colorimetric method for the determination of chloride ions in aqueous solutions.[1][3] This method relies on the displacement of the thiocyanate ion by chloride ions, followed by the formation of a colored complex with iron(III).

The workflow for this analytical method is depicted in the following diagram.

Caption: Workflow for the colorimetric determination of chloride ions.

The underlying chemical principle involves the reaction of chloride ions with this compound to form the more stable mercury(II) chloride, releasing thiocyanate ions. These liberated thiocyanate ions then react with iron(III) ions to form the intensely colored iron(III) thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺, which has a strong absorbance at approximately 480 nm. The intensity of the color is directly proportional to the concentration of chloride ions in the original sample.

Conclusion

Since its initial synthesis by Jöns Jacob Berzelius, this compound has remained a compound of interest due to its unique chemical properties. While its use in pyrotechnics has been curtailed due to its high toxicity, it continues to be a valuable reagent in analytical chemistry. A thorough understanding of its synthesis, properties, and reactions is crucial for its safe and effective use in research and industrial applications. Professionals handling this compound should adhere to strict safety protocols due to the significant health and environmental hazards associated with mercury and its compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prezi.com [prezi.com]

- 3. Chemistry:this compound - HandWiki [handwiki.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Mercuric thiocyanate | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Black snake (firework) - Wikipedia [en.wikipedia.org]

Unraveling the Crystal Structure of Mercury(II) Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of Mercury(II) thiocyanate (B1210189), Hg(SCN)₂. The information presented herein is crucial for understanding the solid-state properties and coordination chemistry of this compound, which can be pertinent in various research and development applications, including materials science and as a precursor in chemical synthesis.

Crystallographic Data Summary

The crystal structure of Mercury(II) thiocyanate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group C2/m. This crystallographic symmetry imposes specific constraints on the arrangement of atoms within the unit cell. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 10.878 Å |

| b | 4.042 Å |

| c | 6.435 Å |

| α | 90° |

| β | 95.28° |

| γ | 90° |

| Z | 2 |

Molecular and Crystal Structure

This compound adopts a polymeric structure in the solid state. The mercury(II) cation is coordinated to two sulfur atoms from two different thiocyanate ligands, forming a linear S-Hg-S arrangement. These primary coordination bonds define the fundamental structural motif of the compound.

In addition to the strong Hg-S bonds, the mercury center also engages in weaker interactions with the nitrogen atoms of four neighboring thiocyanate groups. This results in a distorted octahedral coordination geometry around the mercury atom, with two strong, short Hg-S bonds and four weaker, longer Hg---N interactions. This extended coordination network is responsible for the polymeric nature of the compound. The key bond distances are summarized in Table 2.

Table 2: Selected Bond Distances in this compound

| Bond | Distance (Å) |

| Hg-S | 2.381 |

| Hg---N | 2.81 |

Experimental Protocols

Synthesis and Single Crystal Growth

The synthesis of this compound is typically achieved through a precipitation reaction involving the mixing of aqueous solutions of a soluble mercury(II) salt, such as mercury(II) nitrate, and a thiocyanate salt, like potassium thiocyanate.[1]

Hg(NO₃)₂ (aq) + 2 KSCN (aq) → Hg(SCN)₂ (s) + 2 KNO₃ (aq)

For the purpose of single-crystal X-ray diffraction analysis, high-quality single crystals are required. While the original literature describing the crystal structure determination does not provide a detailed protocol for single crystal growth, techniques such as slow evaporation of a saturated solution or vapor diffusion are commonly employed for growing single crystals of inorganic compounds.[2][3] A general procedure would involve:

-

Preparation of a Saturated Solution: Dissolving the precipitated and purified this compound powder in a suitable solvent until saturation is achieved. The choice of solvent is critical and would require experimental screening.

-

Slow Evaporation: The saturated solution is placed in a loosely covered container, allowing the solvent to evaporate slowly over a period of several days to weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Vapor Diffusion: A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction techniques. The structure was solved using the Patterson method , a technique particularly useful for structures containing heavy atoms like mercury.[4] This method utilizes the Patterson function, which is a Fourier series whose coefficients are the squared structure factor amplitudes, to determine the positions of the heavy atoms.

The refinement of the crystal structure was performed using 217 independent observed reflections, resulting in a final R-factor of 0.032.[4] The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good fit of the model to the data.

Visualization of the Coordination Environment

The coordination environment of the mercury(II) ion is a key feature of its crystal structure. The following diagram, generated using the DOT language, illustrates the linear coordination of the mercury atom with two sulfur atoms and the weaker interactions with four nitrogen atoms from neighboring thiocyanate ligands.

References

Mercury(II) thiocyanate decomposition products identification

An In-Depth Technical Guide to the Identification of Mercury(II) Thiocyanate (B1210189) Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal decomposition of mercury(II) thiocyanate, Hg(SCN)₂, famously known as the "Pharaoh's Serpent" reaction, is a visually striking process that produces a complex mixture of solid and gaseous products. While historically used in pyrotechnics, the extreme toxicity of the reactant and its products now limits its use to controlled laboratory demonstrations and specialized research.[1] Understanding the identity and characteristics of the decomposition products is critical for safety, environmental remediation, and exploring potential applications in materials science, such as the synthesis of novel electrocatalysts.[2] This guide provides a comprehensive overview of the decomposition pathway, detailed methodologies for product identification, available quantitative data, and essential safety protocols.

The Decomposition Pathway of this compound

The thermal decomposition of this compound is an exothermic process initiated by heat, typically above 165 °C.[3] The reaction is complex and proceeds in several stages, involving primary decomposition followed by secondary reactions of the initial products, especially in the presence of oxygen.[2][3]

The primary decomposition reaction is: 2 Hg(SCN)₂(s) → 2 HgS(s) + CS₂(g) + C₃N₄(s) [2][4]

This initial reaction produces two solids: mercury(II) sulfide (B99878) (HgS) and carbon nitride (C₃N₄), and a volatile liquid, carbon disulfide (CS₂).[2] The subsequent, highly visible "growth" of the serpent is driven by the evolution of various gases from secondary reactions.

These secondary reactions include:

-

Combustion of Carbon Disulfide: The flammable carbon disulfide ignites in the presence of air. CS₂(g) + 3 O₂(g) → CO₂(g) + 2 SO₂(g) [2][5]

-

Decomposition of Carbon Nitride: The high temperature partially breaks down the carbon nitride. 2 C₃N₄(s) → 3 (CN)₂(g) + N₂(g) [2]

-

Oxidation of Mercury(II) Sulfide: The produced mercury(II) sulfide reacts with oxygen at high temperatures. HgS(s) + O₂(g) → Hg(g) + SO₂(g) [2][5]

The combination of these processes results in the rapid expansion of the solid carbon nitride mass, puffed up by the evolving gases, creating the characteristic snake-like foam.[6]

Identification and Characterization of Decomposition Products

A variety of solid and gaseous products are formed, many of which are highly toxic. Proper identification requires a suite of analytical techniques.

Solid-Phase Products

The resulting serpent-like ash is a porous, low-density foam that can range from tan to dark gray in color.[4][7] It is primarily composed of carbon nitride, with nanoparticles of mercury(II) sulfide embedded within its structure.[7]

-

Carbon Nitride (C₃N₄): This is the main structural component of the "snake."[2] It is a pale yellow or brown solid that is insoluble in water.[1][2] The material is often amorphous or poorly crystalline.

-

Identification: X-ray Diffraction (XRD) is a key technique for identifying the graphitic nature of the carbon nitride (g-C₃N₄). The XRD pattern typically shows a strong peak at approximately 2θ = 27.4°, which is characteristic of the interlayer stacking of aromatic systems, similar to the (002) plane in graphite.[8][9] Further characterization can be achieved with X-ray Photoelectron Spectroscopy (XPS) to determine the chemical states of carbon and nitrogen.[10]

-

-

Mercury(II) Sulfide (HgS): This compound is formed as black nanoparticles (β-HgS) within the carbon nitride matrix.[7]

-

Identification: The presence of HgS can be confirmed through elemental analysis and Thermogravimetric Analysis (TGA). TGA of the serpent material shows a significant mass loss between 245–370 °C, which is attributed to the decomposition and removal of HgS.[6]

-

Gas-Phase Products

The decomposition and subsequent reactions release a complex and highly toxic mixture of gases.

-

Carbon Disulfide (CS₂): A volatile and highly flammable liquid that is produced in the initial decomposition step.[2] It has a characteristic unpleasant odor.

-

Sulfur Dioxide (SO₂): A toxic gas with a sharp, pungent odor, formed from the combustion of CS₂ and the oxidation of HgS.[2]

-

Carbon Dioxide (CO₂): A product of the complete combustion of carbon disulfide.[2]

-

Nitrogen (N₂): An inert gas produced from the thermal breakdown of carbon nitride.[2]

-

Cyanogen ((CN)₂): A colorless, highly toxic gas with a pungent almond-like odor, also resulting from the decomposition of carbon nitride.[5]

-

Mercury Vapor (Hg): Elemental mercury is released as a vapor at the high temperatures of the reaction due to the oxidation of HgS.[2] This vapor is extremely toxic and can form a gray film on the interior of a reaction vessel.[2]

Quantitative Analysis

Detailed quantitative data on the product yields of the decomposition is scarce in the literature. The relative amounts of the final products are highly dependent on reaction conditions, particularly the availability of oxygen and the peak temperature reached. However, some quantitative analyses of the solid residue have been performed.

| Analyte | Technique | Result | Interpretation |

| Solid Residue ("Serpent") | Thermogravimetric Analysis (TGA) | 78.5% mass loss between 245–370 °C[6] | This major loss is attributed to the decomposition of mercury(II) sulfide (HgS).[6] |

| Solid Residue ("Serpent") | Elemental Analysis (Sulfur) | 11.8 wt% Sulfur[6] | Assuming a 1:1 ratio of S to Hg, this suggests the serpent material contains approximately 80 wt% HgS.[6] |

| Carbon Nitride (C₃N₄) | Elemental Analysis (C/N Ratio) | 0.742[6] | This is very close to the ideal stoichiometric C/N ratio of 0.75 for C₃N₄.[6] |

Experimental Protocols

WARNING: These procedures involve extremely hazardous materials, including mercury compounds and highly toxic gases. All steps must be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[5]

Protocol: Synthesis of this compound

This compound can be prepared by precipitation from aqueous solutions.[7]

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a stoichiometric amount of mercury(II) nitrate (B79036) (Hg(NO₃)₂) in water. A small amount of dilute nitric acid may be needed to prevent hydrolysis.

-

Solution B: Dissolve a corresponding amount (2 molar equivalents) of potassium thiocyanate (KSCN) in deionized water.

-

-

Precipitation: Slowly add Solution B to Solution A with constant stirring. A white precipitate of Hg(SCN)₂ will form immediately due to its low solubility.[3][7]

-

Reaction: Hg(NO₃)₂(aq) + 2 KSCN(aq) → Hg(SCN)₂(s) + 2 KNO₃(aq)[7]

-

-

Isolation and Drying:

-

Allow the precipitate to settle.

-

Filter the solid using a Buchner funnel.

-

Wash the precipitate with deionized water to remove soluble impurities.

-

Dry the white solid Hg(SCN)₂ in a desiccator. Do not use strong heat, as this can cause premature decomposition.[3]

-

Protocol: Thermal Decomposition

This procedure describes the initiation of the "Pharaoh's Serpent" reaction for analytical purposes.

-

Preparation: Place a small quantity (e.g., 0.5 - 1.0 g) of dried this compound powder on a non-combustible surface (e.g., a ceramic tile or sand bath) inside a fume hood.

-

Initiation: Use a long-handled lighter or a gas torch to gently heat a single point on the pile of Hg(SCN)₂.

-

Observation: Once initiated, the exothermic reaction is self-sustaining. Observe the formation of the solid "serpent" and the evolution of gases. Do not inhale the fumes.[2]

-

Cooling and Waste Disposal: Allow the reaction to proceed to completion and the resulting material to cool completely. All solid residue and any contaminated equipment must be treated as hazardous mercury waste and disposed of according to institutional and federal regulations.[5]

Proposed Analytical Workflow for Product Identification

A comprehensive analysis of the decomposition products would require a multi-technique approach.

-

Gas-Phase Analysis: The evolved gases should be collected and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the volatile components like CS₂, (CN)₂, SO₂, and CO₂.[11] Mercury vapor can be specifically quantified using Cold Vapor Atomic Absorption or Fluorescence Spectroscopy.

-

Solid-Phase Analysis:

-

The solid residue should be analyzed using XRD to confirm the presence of graphitic carbon nitride and β-HgS.[12]

-

TGA should be performed to determine the thermal stability and relative composition of the residue.[6]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to examine the porous morphology of the serpent and map the elemental distribution of C, N, Hg, and S.[6]

-

XPS can provide detailed information on the chemical bonding within the carbon nitride structure.[10]

-

Hazard Analysis and Safety Precautions

The decomposition of this compound is an extremely hazardous reaction.

-

Reactant Toxicity: this compound is fatal if swallowed, inhaled, or absorbed through the skin.[13] It is a neurotoxin and can cause severe damage to the kidneys and central nervous system.[14]

-

Product Toxicity:

-

Mercury Vapor: Highly toxic and can cause acute or chronic poisoning.

-

Cyanogen Gas ((CN)₂): Extremely poisonous, similar in toxicity to hydrogen cyanide.[5]

-

Sulfur Dioxide (SO₂): A severe respiratory irritant.

-

Carbon Disulfide (CS₂): Toxic and highly flammable.

-

-

Required Precautions:

-

The experiment must only be performed in a well-ventilated chemical fume hood.[1]

-

Full personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat, is mandatory.

-

All waste, including the solid residue and any contaminated materials, must be collected and disposed of as hazardous mercury waste according to strict environmental regulations.[2]

-

Conclusion

The thermal decomposition of this compound is a complex cascade of chemical reactions, yielding a variety of solid and gaseous products. The primary solid components are carbon nitride (C₃N₄) and mercury(II) sulfide (HgS), which form the iconic expanding "serpent." The gas phase is a toxic mixture including CS₂, SO₂, CO₂, N₂, (CN)₂, and elemental mercury vapor. While comprehensive quantitative data on product yields remains limited, established analytical techniques such as TGA, XRD, and GC-MS can be effectively employed for the qualitative and semi-quantitative identification of these hazardous products. Due to the extreme toxicity of all components involved, this reaction should only be approached with rigorous safety protocols in a controlled research environment.

References

- 1. Black snake (firework) - Wikipedia [en.wikipedia.org]

- 2. sciencenotes.org [sciencenotes.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. inorganic chemistry - Thermal decomposition of mercury thiocyanate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the structure of the graphitic carbon nitride nanomaterials via X-ray photoelectron spectroscopy and X-ray powder diffraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usu.edu [usu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Mercuric thiocyanate | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Chloride Using Mercury(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of chloride ions is crucial in various fields, including environmental monitoring, food quality control, and pharmaceutical analysis. This application note details a robust and widely used spectrophotometric method for the determination of chloride ions based on their reaction with mercury(II) thiocyanate (B1210189). The method is valued for its simplicity, sensitivity, and applicability to a range of sample matrices.

Principle of the Method

The spectrophotometric determination of chloride using mercury(II) thiocyanate relies on a two-step reaction process.[1][2][3] Initially, in the presence of chloride ions, the poorly dissociated this compound complex releases thiocyanate ions as the more stable and less dissociated mercury(II) chloride is formed.[1][2] Subsequently, the liberated thiocyanate ions react with ferric (Fe³⁺) ions, typically introduced as ferric nitrate (B79036), to form a intensely colored reddish-orange complex, ferric thiocyanate ([Fe(SCN)]²⁺).[1][3][4] The intensity of the color produced is directly proportional to the concentration of chloride ions in the sample.[1][4] The absorbance of the resulting solution is measured at a specific wavelength, typically between 450 nm and 480 nm, to quantify the chloride concentration.[4][5][6] An alternative UV-photometric method measures the absorbance of a complex formed between chloride and this compound at 254 nm.[7]

The underlying chemical reactions are as follows:

Quantitative Data Summary

The following tables summarize the key quantitative parameters and performance characteristics of the this compound method for chloride determination as reported in various studies.

Table 1: Reagent Concentrations and Wavelengths

| Reagent | Concentration Range | Typical Wavelength (λmax) | Reference(s) |

| This compound | 3 g/L in ethanol (B145695) to 4 mmol/L | 450 - 480 nm, 254 nm | [4][6],[7] |

| Ferric Nitrate/Ammonium Sulfate | 40 mmol/L to 22.8 g/L | 450 - 480 nm | [4][6] |

| Chloride Standard | 100 mmol/L to 1000 mg/L | N/A | [4][6] |

| Mono-thiocyanato mercury(II) chloride | 1.0 mN | 455 nm | [5][8] |

Table 2: Performance Characteristics

| Parameter | Reported Value | Sample Matrix | Reference(s) |

| Linear Range | 1 - 200 mg/L | Drinking, surface, and saline waters; wastes | [1] |

| 0.1 - 10 mg/L | Water | [6] | |

| 30 - 130 mmol/L | Plasma and serum | [9] | |

| Detection Limit | 0.16 µg/ml | Water | [7] |

| 0.454 mmol/L | Serum, plasma, urine | [4] | |

| Precision (RSD) | 0.3 - 0.8% | Aqueous solutions and control sera | [9] |

| 4.00 % | Interlaboratory data | [1] | |

| Incubation Time | 5 minutes to 10 minutes | Various | [3][4][6] |

| Color Stability | At least 30 minutes to 2 hours | Various | [4][6] |

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of chloride.

Apparatus and Materials

-

Spectrophotometer suitable for measurements in the visible range (450-480 nm).

-

Matched cuvettes with a 1.0 cm light path.

-

Volumetric flasks and pipettes of various sizes.

-

General laboratory glassware.

-

Analytical balance.

Reagent Preparation

Caution: this compound is toxic. Handle with appropriate safety precautions, including wearing gloves and working in a well-ventilated area. Dispose of waste according to institutional guidelines.[4]

-

This compound Solution (Saturated in Ethanol): Dissolve 3 g of Hg(SCN)₂ in 1 liter of 95% ethanol. Stir for at least one hour to ensure saturation. Allow any undissolved solid to settle before use.[6]

-

Ferric Nitrate Solution (0.25 M): Dissolve approximately 101 g of Fe(NO₃)₃·9H₂O in about 500 mL of deionized water. Carefully add 25 mL of concentrated nitric acid and dilute to 1 liter with deionized water.

-

Chloride Stock Standard Solution (1000 mg/L): Dissolve 1.648 g of anhydrous sodium chloride (NaCl), previously dried at 140°C for 1 hour, in deionized water and dilute to 1 liter in a volumetric flask.

-

Chloride Working Standards: Prepare a series of working standards by diluting the stock standard solution with deionized water to cover the expected concentration range of the samples (e.g., 1, 5, 10, 15, 20 mg/L).

Sample Preparation

-

Aqueous Samples: If the sample contains particulate matter, it should be filtered or centrifuged prior to analysis.[2]

-

Biological Fluids (Serum/Plasma): Samples should be free of hemolysis.[4] Anticoagulants such as oxalate (B1200264) or EDTA should not be used as they can interfere with the results.[4]

-

Urine: Urine samples may need to be diluted with deionized water to bring the chloride concentration within the linear range of the assay.[4]

Procedure

-

Calibration Curve:

-

Pipette 25.0 mL of each working chloride standard into separate 50 mL beakers or flasks.

-

Prepare a blank by pipetting 25.0 mL of deionized water into another beaker.

-

To each beaker, add 5.0 mL of the ferric nitrate solution and mix well.

-

Add 5.0 mL of the this compound solution to each beaker and mix thoroughly.

-

Allow the solutions to stand for at least 10 minutes for full color development.[6]

-

Measure the absorbance of each standard against the blank at the predetermined wavelength maximum (e.g., 460 nm).

-

Plot a calibration curve of absorbance versus chloride concentration.

-

-

Sample Analysis:

-

Pipette a suitable aliquot of the sample (e.g., 25.0 mL) into a 50 mL beaker. If necessary, dilute the sample to fall within the calibration range and adjust the final volume to 25.0 mL with deionized water.

-

Treat the sample in the same manner as the standards, adding the ferric nitrate and this compound solutions.

-

Measure the absorbance of the sample against the reagent blank.

-

Determine the chloride concentration in the sample from the calibration curve.

-

Data Analysis

The concentration of chloride in the original sample can be calculated using the following formula:

Chloride (mg/L) = C × D

Where:

-

C is the chloride concentration read from the calibration curve (mg/L).

-

D is the dilution factor, if any.

Interferences

Several ions can interfere with this method. Bromide, iodide, cyanide, and thiosulfate (B1220275) ions can react similarly to chloride, leading to positive interference.[6][10] High concentrations of oxidizing agents can also interfere. It is recommended to test for and eliminate potential interferences if their presence is suspected in the sample matrix.

Visualizations

Chemical Reaction Pathway

Figure 1: Chemical Reaction Pathway

Experimental Workflow

Figure 2: Experimental Workflow

References

- 1. NEMI Method Summary - 325.2 [nemi.gov]

- 2. epa.gov [epa.gov]

- 3. biolabo.fr [biolabo.fr]

- 4. atlas-medical.com [atlas-medical.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. nemi.gov [nemi.gov]

- 7. Determination of chloride ions by reaction with mercury thiocyanate in the absence of iron(III) using a UV-photometric, flow injection method - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. [The determination of chloride in plasma and serum (mercury(II)-thiocyanate method) with the Greiner Electronic Selective Analyzer GSA II (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gas-sensing.com [gas-sensing.com]

Application Notes and Protocols for the Synthesis of Thiocyanate Derivatives Using Mercury(II) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) thiocyanate (B1210189) (Hg(SCN)₂) is a versatile, albeit toxic, reagent in organic synthesis, primarily utilized for the introduction of the thiocyanate (-SCN) functional group into various organic molecules. The thiocyanate moiety is a valuable synthon, serving as a precursor for the synthesis of a wide range of sulfur-containing compounds with potential applications in medicinal chemistry and materials science. Many thiocyanate derivatives have demonstrated significant biological activities, including antibacterial, antiparasitic, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of alkyl and glycosyl thiocyanate derivatives using Mercury(II) thiocyanate.

WARNING: this compound and its derivatives are highly toxic. All handling and reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

Applications in Organic Synthesis

This compound serves as a source of the thiocyanate nucleophile for the conversion of various organic substrates into their corresponding thiocyanate derivatives. The primary applications include:

-

Thiocyanation of Organic Halides: this compound reacts with alkyl, acyl, and glycosyl halides to produce the corresponding thiocyanates. This reaction often proceeds via a nucleophilic substitution mechanism. It is important to note that the formation of isothiocyanate isomers can be a competing reaction pathway.[2]

-

Catalysis of Hydrothiocyanation: this compound can act as a catalyst for the addition of thiocyanic acid (HSCN), often generated in situ, across the triple bond of alkynes to yield vinyl thiocyanates.[2]

Experimental Protocols

Protocol 1: Synthesis of Alkyl Thiocyanates from Alkyl Halides

This protocol describes a general procedure for the synthesis of alkyl thiocyanates from the corresponding alkyl halides using this compound.

Reaction Scheme:

Materials:

-

Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl iodide)

-

This compound (Hg(SCN)₂)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.1 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask to create a suspension.

-

Addition of Alkyl Halide: Dissolve the alkyl halide (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of this compound at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the insoluble mercury salts. Wash the solid residue with a small amount of the solvent.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alkyl thiocyanate.

Quantitative Data:

| Alkyl Halide | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Benzyl bromide | Diethyl ether | Reflux | 4 | 85 | Fictional Example |

| n-Butyl iodide | Acetonitrile | 50 °C | 12 | 78 | Fictitious Data |

| Isopropyl bromide | THF | Room Temp | 24 | 65 | Fictional Example |

Note: The yields presented are for illustrative purposes and can vary based on the specific substrate and reaction conditions.

Protocol 2: Synthesis of Glycosyl Thiocyanates from Glycosyl Halides

This protocol outlines the synthesis of glycosyl thiocyanates, which are important intermediates in the synthesis of various glycosides and other carbohydrate derivatives.

Reaction Scheme:

Materials:

-

Protected glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

This compound (Hg(SCN)₂)

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Molecular sieves (4 Å)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., toluene/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves and a magnetic stir bar, add this compound (1.5 equivalents) under an inert atmosphere.

-

Solvent and Substrate Addition: Add anhydrous toluene to the flask, followed by the protected glycosyl halide (1.0 equivalent).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting glycosyl halide is consumed. This typically takes several hours.

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane (B109758) or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the mercury salts and molecular sieves. Wash the filter cake with the solvent.

-

Combine the filtrate and washings and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure glycosyl thiocyanate.

Quantitative Data:

| Glycosyl Halide | Solvent | Temperature | Time (h) | Yield (%) | Anomeric Selectivity (β:α) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Toluene | Room Temp | 6 | 90 | >95:5 | Fictional Example |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | Toluene | Room Temp | 8 | 88 | >95:5 | Fictitious Data |

Note: The stereoselectivity of the reaction is often high, favoring the formation of the 1,2-trans-glycosyl thiocyanate due to the participation of the neighboring acyl group.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis of thiocyanate derivatives using this compound.

Caption: Workflow for the synthesis of alkyl thiocyanates.

Caption: Logical relationship in thiocyanation reactions.

Signaling Pathways

While a number of thiocyanate-containing natural products and synthetic molecules exhibit interesting biological activities, specific signaling pathways directly modulated by thiocyanate derivatives synthesized using this compound are not extensively documented in the readily available literature. The biological effects are highly dependent on the overall structure of the molecule rather than solely on the thiocyanate group. However, the thiocyanate moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

For instance, if a thiocyanate derivative is found to have anticancer activity, its mechanism of action could potentially involve pathways such as:

Caption: Hypothetical signaling pathway for a bioactive thiocyanate.

Further research, including target identification and mechanism of action studies, would be necessary to elucidate the specific signaling pathways affected by a newly synthesized thiocyanate derivative.

Conclusion

The use of this compound provides a classical method for the synthesis of alkyl and glycosyl thiocyanates. While effective, the high toxicity of mercury reagents necessitates careful handling and consideration of alternative, greener synthetic methods that have been more recently developed. The protocols and data presented herein serve as a guide for researchers familiar with handling hazardous materials and aim to facilitate the synthesis of novel thiocyanate derivatives for further investigation in drug discovery and other scientific disciplines.

References

Mercury(II) Thiocyanate: A Versatile Reagent in Coordination Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mercury(II) thiocyanate (B1210189), Hg(SCN)₂, is a versatile inorganic compound that serves as a valuable reagent in coordination chemistry. Its ability to form a variety of coordination complexes with diverse structures and properties makes it a subject of interest for researchers in synthesis, catalysis, and analytical chemistry. This document provides detailed application notes and experimental protocols for the use of mercury(II) thiocyanate in the synthesis of coordination compounds and in analytical methodologies.

Application in the Synthesis of Coordination Complexes

This compound is a key precursor for the synthesis of a wide range of coordination complexes, including mononuclear, binuclear, and polymeric structures. The thiocyanate ligand (SCN⁻) is ambidentate, capable of coordinating to metal ions through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), leading to a rich variety of structural isomers and coordination modes.

Synthesis of Heterobimetallic Thiocyanate-Bridged Complexes

One of the most significant applications of this compound is in the formation of heterobimetallic complexes of the general formula M[Hg(SCN)₄], where M is a divalent transition metal ion such as Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺. In these complexes, the thiocyanate ions act as bridging ligands, connecting the two different metal centers.

Protocol 1: Synthesis of Mercury(II) Tetrathiocyanatocobaltate(II), Co[Hg(SCN)₄]

This deep blue crystalline compound is a classic example of a heterobimetallic thiocyanate complex and is often used as a calibrant for magnetic susceptibility measurements.

Materials:

-

Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)

-

Ammonium (B1175870) thiocyanate (NH₄SCN)

-

Mercury(II) chloride (HgCl₂)

-

Distilled water

-

Dissolve 2.81 g (0.010 mol) of cobalt(II) sulfate heptahydrate in 20 mL of distilled water in a 250 mL beaker. The solution will be pink.

-

In a separate 100 mL beaker, dissolve 3.04 g (0.040 mol) of ammonium thiocyanate in 15 mL of distilled water.

-

Slowly add the ammonium thiocyanate solution to the cobalt(II) sulfate solution with continuous stirring. The solution will turn a deep blue, indicating the formation of the [Co(SCN)₄]²⁻ complex anion.[2]

-

In another 100 mL beaker, dissolve 2.72 g (0.010 mol) of mercury(II) chloride in 20 mL of distilled water.

-

Add the mercury(II) chloride solution to the deep blue solution of the cobalt-thiocyanate complex while stirring.